molecular formula C17H17N5OS B2810348 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2202041-57-2

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No.: B2810348
CAS No.: 2202041-57-2
M. Wt: 339.42
InChI Key: QBGYYSFXZCTXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a sophisticated heterocyclic hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. This chemical entity strategically incorporates two privileged pharmacophores—a 1,2,3-triazole and a phenylthiazole—linked through a piperidine methanone spacer, creating a multi-target-directed ligand scaffold with significant potential in drug discovery. The 1,2,3-triazole ring is widely recognized in medicinal chemistry for its metabolic stability and ability to engage in key dipole interactions and hydrogen bonding with biological targets, often serving as a bioisostere for amide bonds or other heterocycles . The thiazole nucleus is a versatile moiety prevalent in numerous bioactive molecules and FDA-approved drugs, contributing to a wide spectrum of biological activities including, but not limited to, kinase inhibition and antiproliferative effects . The specific molecular architecture of this compound suggests its primary research value lies in the development of novel therapeutic agents, particularly in oncology. Hybrid molecules containing triazole and thiazole rings have demonstrated potent antiproliferative activity against diverse cancer cell lines and have been investigated as multi-target inhibitors of critical oncogenic kinases, such as EGFR and BRAFV600E . Furthermore, the structural framework is highly relevant for probing infectious disease targets, as triazole-phenyl-thiazole hybrids have been identified as innovative inhibitors of essential parasite enzymes like trypanothione reductase, showcasing their potential as leishmanicides . Researchers can utilize this high-purity compound as a key intermediate for further synthetic elaboration or as a chemical probe for studying complex biological pathways. Its "for research use only" status underscores its application strictly in laboratory settings, expressly prohibiting any diagnostic or therapeutic application in humans.

Properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(15-12-24-16(20-15)13-4-2-1-3-5-13)21-10-6-14(7-11-21)22-18-8-9-19-22/h1-5,8-9,12,14H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGYYSFXZCTXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure can be compared to several analogs with modifications in the piperidine, triazole, or arylthiazole components. Key examples include:

Table 1: Structural Comparison of Related Compounds
Compound Name / ID Core Structure Key Substituents/Modifications Reported Activity/Application Reference
Target Compound Piperidine-triazole + phenylthiazole-methanone 2H-1,2,3-triazol-2-yl, 2-phenylthiazol-4-yl Not explicitly stated N/A
MK-4305 (Suvorexant) Diazepane + benzoxazole-methanone 5-chloro-1,3-benzoxazol-2-yl, 5-methyl-2-(2H-triazol-2-yl)phenyl Dual orexin receptor antagonist (insomnia)
(2-(2H-triazol-2-yl)phenyl)(4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone Difluoropiperidine + triazolyl-phenyl + quinoline 4,4-difluoropiperidine, quinolin-3-yloxy PET imaging ligand (neural targets)
[4-(4-bromophenyl)-2H-triazol-2-yl][2-benzylpiperidin-1-yl]methanone Piperidine + triazole + bromophenyl 4-bromophenyl, 2-benzylpiperidine No explicit activity data
4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzothiazole + pyrazolone Benzothiazole, allyl, methyl Structural analog (no activity data)

Key Observations :

  • Triazole Positioning : The target compound’s triazole is directly linked to the piperidine ring, unlike MK-4305, where the triazole is part of a phenyl group. This may influence binding kinetics due to spatial orientation .
  • Thiazole vs.
  • Fluorine Substitution: Difluoropiperidine analogs () exhibit enhanced metabolic stability compared to non-fluorinated piperidines, suggesting a route to optimize the target compound’s pharmacokinetics .

Pharmacological and Functional Comparisons

  • MK-4305: As a dual orexin receptor antagonist, its benzoxazole and triazole groups are critical for binding to orexin receptors.
  • PET Ligands () : Compounds like 14 and 17 use triazole-phenyl motifs for brain penetration and target engagement. The target compound’s phenylthiazole could similarly enhance blood-brain barrier permeability .
  • Benzothiazole Analogs () : These highlight the importance of sulfur-containing heterocycles in metal chelation or redox activity, which the target compound’s thiazole may replicate .

Q & A

Q. How can researchers mitigate off-target toxicity while retaining efficacy?

  • Prodrug Design : Introduce hydrolyzable esters to the piperidine ring to enhance selectivity .
  • Targeted Delivery : Conjugate with nanoparticles (e.g., PEGylated liposomes) to reduce systemic exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.